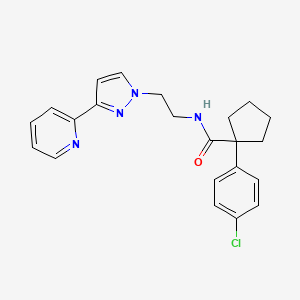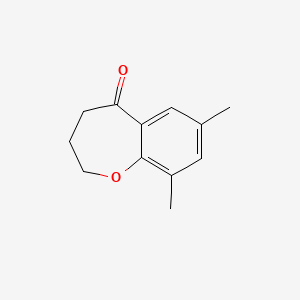![molecular formula C24H21N5 B2954704 3-(3-methylphenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-97-2](/img/structure/B2954704.png)
3-(3-methylphenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-methylphenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups, including an amine, a triazole, and a quinazoline . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds have been synthesized using transition-metal-free strategies . This involves a cascade nucleophilic addition/cyclization process under mild conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an image of the molecule, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the amine group might undergo reactions such as alkylation, acylation, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthesis of Triazoloquinazolin-5-ones as Antihistaminic Agents : A study by Alagarsamy et al. (2008) highlights the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H(1)-antihistaminic activity in guinea pigs. This research suggests the potential of triazoloquinazolin derivatives in developing new antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Exploration of Molecular Structure and Rearrangements : Another study conducted by Crabb et al. (1999) delves into the preparation of [1,2,4]triazoloquinazolinium betaines, investigating the molecular structure and rearrangements of these compounds through X-ray crystallography. This research provides insights into the molecular characteristics of triazoloquinazolin derivatives (Crabb et al., 1999).
Anticancer Activity of Triazoloquinolin Derivatives : Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives to investigate their anticancer activity. The study identified compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating the potential of these compounds in cancer treatment (Reddy et al., 2015).
Adenosine Receptor Antagonism : Kim, Ji, and Jacobson (1996) explored derivatives of the triazoloquinazoline adenosine antagonist, focusing on their selectivity for human A3 receptor subtype. This research contributes to the understanding of adenosine receptor interactions and the development of selective receptor antagonists (Kim, Ji, & Jacobson, 1996).
Inhibition of Tubulin Polymerization and Anticancer Effects : Driowya et al. (2016) synthesized a series of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors. These compounds demonstrated significant anticancer activity, suggesting their potential as novel therapeutic agents for cancer treatment (Driowya et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-methylphenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-17-8-7-11-19(16-17)22-24-26-23(25-15-14-18-9-3-2-4-10-18)20-12-5-6-13-21(20)29(24)28-27-22/h2-13,16H,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAFFTGKJUQSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2954622.png)
![1-Methyl-7-phenyl-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2954623.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B2954626.png)
![4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2954627.png)


![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)